molecular formula C14H11NO3 B1300198 4-(1-Naphthylamino)-4-oxobut-2-enoic acid CAS No. 306935-75-1

4-(1-Naphthylamino)-4-oxobut-2-enoic acid

Cat. No.: B1300198
CAS No.: 306935-75-1
M. Wt: 241.24 g/mol
InChI Key: DNIIAZFRGKFYSJ-CMDGGOBGSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(1-Naphthylamino)-4-oxobut-2-enoic acid is an organic compound that features a naphthylamine group attached to a butenoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1-Naphthylamino)-4-oxobut-2-enoic acid typically involves the reaction of 1-naphthylamine with maleic anhydride under controlled conditions. The reaction proceeds through nucleophilic addition followed by cyclization to form the desired product. The reaction conditions often include the use of solvents such as ethanol or acetic acid and may require heating to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the final product in its pure form.

Chemical Reactions Analysis

Types of Reactions

4-(1-Naphthylamino)-4-oxobut-2-enoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form naphthoquinone derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.

    Substitution: The naphthylamine group can undergo electrophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidizing Agents: Ferric chloride, chromic acid.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, sulfonic acids.

Major Products Formed

    Oxidation: Naphthoquinone derivatives.

    Reduction: Amines, alcohols.

    Substitution: Halogenated or sulfonated naphthylamine derivatives.

Scientific Research Applications

4-(1-Naphthylamino)-4-oxobut-2-enoic acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with various biological targets.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of dyes and pigments due to its chromophoric properties.

Comparison with Similar Compounds

Similar Compounds

    1-Naphthylamine: A precursor to various dyes and pigments.

    Naphthoquinone: Known for its redox properties and biological activities.

    Naphthionic Acid: Used in the synthesis of azo dyes.

Uniqueness

4-(1-Naphthylamino)-4-oxobut-2-enoic acid is unique due to its combination of a naphthylamine group with a butenoic acid moiety, which imparts distinct chemical and biological properties. This structural uniqueness allows it to participate in a wide range of chemical reactions and interact with various biological targets, making it a valuable compound in scientific research.

Properties

IUPAC Name

(E)-4-(naphthalen-1-ylamino)-4-oxobut-2-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11NO3/c16-13(8-9-14(17)18)15-12-7-3-5-10-4-1-2-6-11(10)12/h1-9H,(H,15,16)(H,17,18)/b9-8+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNIIAZFRGKFYSJ-CMDGGOBGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2NC(=O)C=CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)C=CC=C2NC(=O)/C=C/C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(1-Naphthylamino)-4-oxobut-2-enoic acid
Reactant of Route 2
Reactant of Route 2
4-(1-Naphthylamino)-4-oxobut-2-enoic acid
Reactant of Route 3
Reactant of Route 3
4-(1-Naphthylamino)-4-oxobut-2-enoic acid
Reactant of Route 4
Reactant of Route 4
4-(1-Naphthylamino)-4-oxobut-2-enoic acid
Reactant of Route 5
Reactant of Route 5
4-(1-Naphthylamino)-4-oxobut-2-enoic acid
Reactant of Route 6
Reactant of Route 6
4-(1-Naphthylamino)-4-oxobut-2-enoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.